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Compound of Interest

Compound Name:
4,4'-(Propane-1,3-

diyl)bismorpholine

CAS No.: 48152-09-6

Cat. No.: B1581735

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
In the landscape of modern chemical research and pharmaceutical development, the

unambiguous structural elucidation of novel and existing compounds is paramount.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy, form the bedrock of molecular characterization. This guide provides an in-depth

analysis of the spectroscopic data for 1,3-dimorpholinopropane, a molecule of interest for its

potential applications in synthesis and medicinal chemistry. As a Senior Application Scientist,

the following discourse is structured not as a rigid protocol, but as a narrative that intertwines

theoretical principles with practical insights, reflecting the dynamic process of spectroscopic

analysis in a real-world laboratory setting. While experimental spectra for this specific

compound are not readily available in the public domain, this guide leverages established

spectroscopic principles and predictive models to present a comprehensive and instructive

overview.
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The Molecular Architectonics of 1,3-
Dimorpholinopropane
1,3-Dimorpholinopropane, also known as 1,3-bis(morpholino)propane, possesses a

symmetrical structure featuring two morpholine rings linked by a central three-carbon propyl

chain. This unique arrangement of tertiary amine and ether functionalities imparts specific

chemical properties that are reflected in its spectroscopic signatures. Understanding this

structure is the foundational step in interpreting its NMR and IR spectra.

Molecular Structure of 1,3-Dimorpholinopropane

Caption: Molecular structure of 1,3-dimorpholinopropane with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Proton's Perspective (¹H NMR)
Proton NMR spectroscopy provides a detailed map of the hydrogen environments within a

molecule. For 1,3-dimorpholinopropane, the symmetry of the molecule simplifies the spectrum,

leading to a set of distinct, interpretable signals.

Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for

the protons in 1,3-dimorpholinopropane. These predictions are based on established

substituent effects and chemical shift correlations.
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Protons (Atom
Numbers)

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

H-2, H-6, H-2',

H-6'
~ 3.70 Triplet (t) 8H

Protons on

carbons adjacent

to the oxygen

atom in the

morpholine rings.

They are

deshielded by

the

electronegative

oxygen.

H-3, H-5, H-3',

H-5'
~ 2.45 Triplet (t) 8H

Protons on

carbons adjacent

to the nitrogen

atom in the

morpholine rings.

They are

deshielded by

the nitrogen.

H-7, H-9 ~ 2.35 Triplet (t) 4H

Protons on the

terminal carbons

of the propyl

chain, adjacent

to the nitrogen

atoms.

H-8 ~ 1.70 Quintet (quin) 2H

Protons on the

central carbon of

the propyl chain,

showing coupling

to the adjacent

methylene

protons.
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Causality in Proton Chemical Shifts
The predicted chemical shifts are a direct consequence of the electronic environment

surrounding each proton. The protons on the carbons adjacent to the highly electronegative

oxygen atoms (H-2, H-6, H-2', H-6') are expected to be the most deshielded, thus appearing at

the highest chemical shift. Conversely, the protons on the central carbon of the propyl chain (H-

8) are the most shielded and will resonate at the lowest chemical shift. The protons adjacent to

the nitrogen atoms fall at intermediate chemical shifts.

Experimental Protocol for ¹H NMR Acquisition
A robust ¹H NMR spectrum can be obtained using the following generalized protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 1,3-dimorpholinopropane in ~0.6 mL

of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of

solvent is critical; CDCl₃ is a common choice for many organic molecules.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths will

provide better signal dispersion and resolution.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Spectral Width (sw): A range of 0-12 ppm is generally adequate for most organic

molecules.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum manually or automatically.
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Calibrate the chemical shift scale by setting the residual solvent peak to its known value

(e.g., CHCl₃ at 7.26 ppm).

Integrate the signals to determine the relative number of protons.

¹H NMR Workflow

Sample Preparation Data Acquisition Data Processing

Weigh Compound Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Insert Sample into
Spectrometer

Set Acquisition
Parameters Acquire FID Fourier Transform Phase Correction Baseline Correction Calibration & Integration final

Final Spectrum

Click to download full resolution via product page

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

A Deeper Look: Carbon-13 NMR Spectroscopy (¹³C
NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to

the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H

NMR but offer a wider chemical shift range, typically resulting in a spectrum with one peak per

unique carbon atom.

Predicted ¹³C NMR Spectral Data
The symmetrical nature of 1,3-dimorpholinopropane results in only four distinct carbon signals

in its proton-decoupled ¹³C NMR spectrum.
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Carbon (Atom Numbers)
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2, C-6, C-2', C-6' ~ 67.0

Carbons adjacent to the

oxygen atom are significantly

deshielded. This is a

characteristic chemical shift for

carbons in an ether-like

environment within a saturated

heterocycle.

C-3, C-5, C-3', C-5' ~ 54.0

Carbons adjacent to the

nitrogen atom. The

electronegativity of nitrogen

causes a downfield shift.

C-7, C-9 ~ 58.0

Terminal carbons of the propyl

chain, directly attached to

nitrogen, resulting in a

downfield shift.

C-8 ~ 27.0

The central carbon of the

propyl chain, being further from

the electronegative

heteroatoms, is the most

shielded and appears at the

highest field (lowest ppm).

Rationale Behind Carbon Chemical Shifts
The chemical shift of a carbon atom is highly dependent on its hybridization and the

electronegativity of the atoms attached to it. In 1,3-dimorpholinopropane, all carbons are sp³

hybridized. The large downfield shifts of the carbons in the morpholine rings are due to the

deshielding effects of the adjacent oxygen and nitrogen atoms.

Experimental Protocol for ¹³C NMR Acquisition
The acquisition of a ¹³C NMR spectrum requires consideration of its lower sensitivity:
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Sample Preparation: A more concentrated sample is often required compared to ¹H NMR.

Use 20-50 mg of the compound in ~0.6 mL of a deuterated solvent.

Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz for ¹³C, corresponding to 400

MHz for ¹H) is advantageous.

Acquisition Parameters:

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments) is typically used to produce a spectrum with singlets for each carbon.

Number of Scans: A significantly larger number of scans (e.g., 256 to 1024 or more) is

necessary to achieve a good signal-to-noise ratio.

Relaxation Delay (d1): A longer relaxation delay (5-10 seconds) may be needed for

quantitative analysis, although shorter delays are often used for routine characterization.

Spectral Width (sw): A range of 0-220 ppm is standard for most organic compounds.

Data Processing: The processing steps are similar to those for ¹H NMR, with the chemical

shift typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Vibrational Fingerprints: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared

radiation at specific frequencies corresponds to the stretching and bending of chemical bonds.

The IR spectrum of 1,3-dimorpholinopropane is expected to be dominated by absorptions from

C-H, C-N, and C-O bonds.

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

2950-2800 C-H stretch Aliphatic (CH₂) Strong

1465-1440 C-H bend (scissoring) CH₂ Medium

1280-1180 C-N stretch Tertiary Amine Medium-Strong

1140-1070 C-O-C stretch Ether Strong

Interpreting the Vibrational Data
The most prominent features in the predicted IR spectrum of 1,3-dimorpholinopropane are the

strong C-H stretching vibrations just below 3000 cm⁻¹ and the strong C-O-C stretching band of

the ether linkages in the morpholine rings. The C-N stretching vibrations of the tertiary amines

are also expected to be clearly visible. The region below 1500 cm⁻¹ is the "fingerprint region,"

containing a complex pattern of bending and skeletal vibrations that are unique to the

molecule.

Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of a liquid or solid sample.

Sample Preparation: Place a small drop of liquid 1,3-dimorpholinopropane or a small amount

of the solid onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Background Scan: First, record a background spectrum of the clean, empty ATR crystal.

This will be subtracted from the sample spectrum.

Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio.
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Spectral Range: A typical range is 4000 to 400 cm⁻¹.

Data Processing: The software automatically performs the Fourier transform and subtracts

the background spectrum to yield the final IR spectrum.

Spectroscopic Data Correlation

1,3-Dimorpholinopropane
Structure
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Caption: Interrelation of spectroscopic data for structural elucidation.

Synthesis and Conclusion
The spectroscopic data, whether experimentally determined or predicted, provides a powerful

toolkit for the structural verification of 1,3-dimorpholinopropane. The ¹H and ¹³C NMR spectra
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reveal the symmetry and connectivity of the molecule, while the IR spectrum confirms the

presence of the key functional groups. For professionals in drug development and scientific

research, a thorough understanding of these spectroscopic techniques is not merely a

procedural requirement but a fundamental aspect of ensuring the identity, purity, and quality of

the chemical entities they work with. This guide serves as a foundational resource for

interpreting the spectroscopic features of 1,3-dimorpholinopropane and as a template for the

characterization of other novel molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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